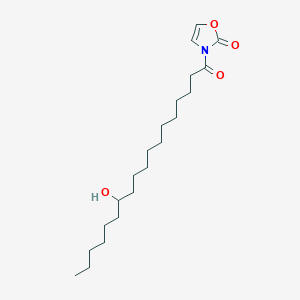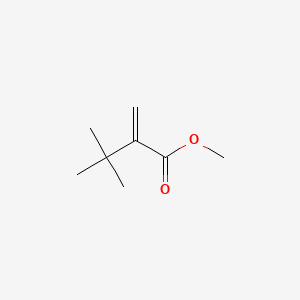
2-Methylene-3,3-dimethylbutanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylene-3,3-dimethylbutanoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methylene-3,3-dimethylbutanoic acid. This compound is known for its unique structure, which includes a methylene group attached to a dimethyl-substituted butanoic acid ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3,3-dimethylbutanoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-methylene-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylene-3,3-dimethylbutanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylene-3,3-dimethylbutanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylene-3,3-dimethylbutanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3,3-dimethyl-, methyl ester: Similar structure but lacks the methylene group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Similar structure with different substitution pattern.
2-Butenoic acid, 3-methyl-, methyl ester: Contains a double bond in the butanoic acid chain.
Uniqueness
2-Methylene-3,3-dimethylbutanoic acid methyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
79593-50-3 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
methyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O2/c1-6(7(9)10-5)8(2,3)4/h1H2,2-5H3 |
Clé InChI |
DKSFGNGSHIVGLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
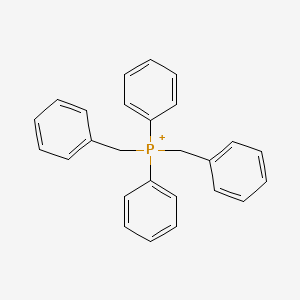
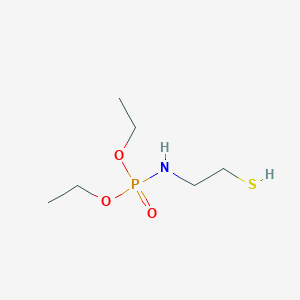
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
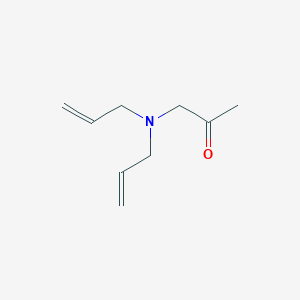
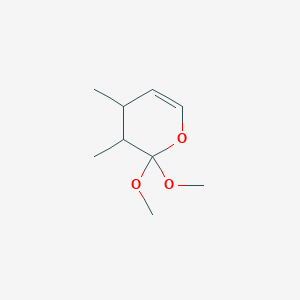
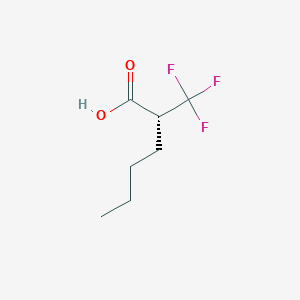
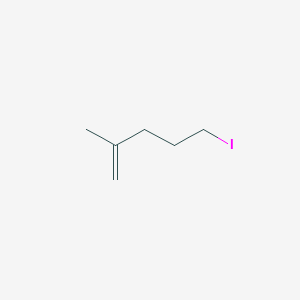
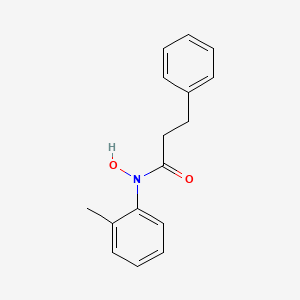
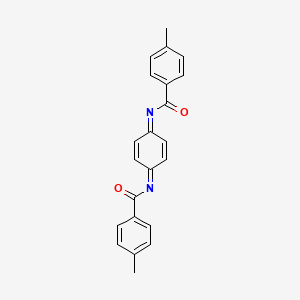
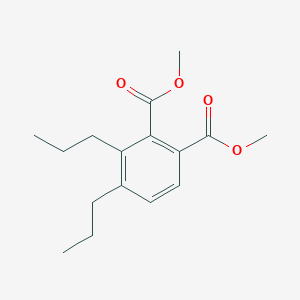
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
